molecular formula C20H24N4O3S B2939093 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171763-96-4

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2939093
CAS No.: 1171763-96-4
M. Wt: 400.5
InChI Key: JJNQCDDTRCWHEP-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethoxy-1,3-benzothiazole.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Oxolane Ring:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and oxolane moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyrazole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole or pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.

Industry:

  • Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Comparison with Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzothiazole or pyrazole rings.
  • Chemical Properties: Variations in solubility, stability, and reactivity due to different functional groups.
  • Biological Activity: Differences in bioactivity and potency based on structural modifications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-23-11-10-15(22-23)19(25)24(13-14-7-6-12-27-14)20-21-18-16(26-4-2)8-5-9-17(18)28-20/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQCDDTRCWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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